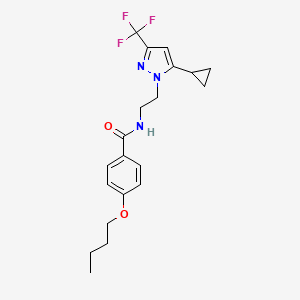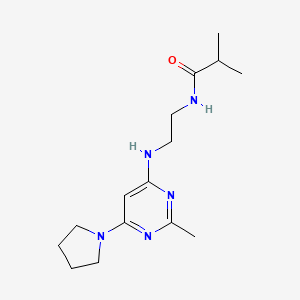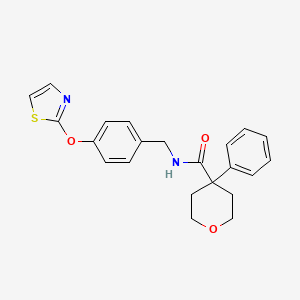
2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is an organic compound with a molecular weight of 231.21 . It is a powder form substance .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “this compound” often involves reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-6-3-1-2-4-7 (6)11 (15)13 (10)9-5-8 (9)12 (16)17/h1-4,8-9H,5H2, (H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cyclopropane Chemistry
Cyclopropane derivatives are integral in natural and biologically active products, with their high ring strain facilitating unique reactions. The synthesis of cyclopropanes has seen considerable study, highlighting methods like [2+1]-type cycloaddition reactions. This chemistry is significant for modifying biologically active compounds, offering pathways for developing new drugs or materials (A. Kamimura, 2014).
Activation and Functionalization of Cyclopropane Derivatives
The oxidation of cyclopropane derivatives into cyclopropylketones has been developed as a reliable approach, demonstrating the potential for cyclopropane activation towards carbonyl-containing cyclopropanes. This method avoids unnecessary synthetic stages and adheres to atom economy principles, which could be relevant for derivatives like 2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid in synthesizing complex molecules (K. N. Sedenkova et al., 2018).
Carboxylic Acids in Biological Systems
Carboxylic acids, including those with structures related to the chemical of interest, play crucial roles in biological systems. They serve as precursors for the synthesis of various industrially significant chemicals via both chemical and biotechnological routes. Understanding the biotechnological production and downstream processing of carboxylic acids can inform the development of sustainable production methods for complex carboxylic acid derivatives (Chao Gao et al., 2011).
Safety and Hazards
The safety information available indicates that “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is a substance that requires careful handling. It has a GHS07 pictogram, and the signal word is "Warning" . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-6-3-1-2-4-7(6)11(15)13(10)9-5-8(9)12(16)17/h1-4,8-9H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYOKZSNSKCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)